5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Researchers requiring regiospecific thiophene β-diketones face batch variability that undermines reproducibility. 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione (CAS 1094310-61-8) solves this with consistent ≥98% purity and defined 2-thienyl regiochemistry. • Enables regioselective cyclocondensation to thieno[2,3-b]pyridines & thienopyrimidines-key scaffolds in agrochemical and pharmaceutical research. • Acts as a monoanionic bidentate ligand for Cu(II), Fe(III), and Eu(III), forming stable chelates for luminescent materials and catalytic systems. • MW 212.27 g/mol, LogP 1.93-within rule-of-three fragment screening boundaries. • Non-halogenated structure ensures cleaner coordination chemistry without unwanted side reactions.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
Cat. No. B13633314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCOCCC(=O)CC(=O)C1=CC=CS1
InChIInChI=1S/C10H12O3S/c1-13-5-4-8(11)7-9(12)10-3-2-6-14-10/h2-3,6H,4-5,7H2,1H3
InChIKeyXZPGEOSKTAUUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione – Procurement-Grade β-Diketone Building Block


5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione (CAS 1094310-61-8) is a synthetic β-diketone characterized by a thiophen-2-yl moiety and a terminal methoxyethyl chain . With a molecular formula of C₁₀H₁₂O₃S, a molecular weight of 212.27 g/mol, and a computed LogP of 1.93, this compound serves as a versatile intermediate in medicinal chemistry and materials science . It is commercially available in research-grade purity (≥98%) and is typically stored sealed under dry conditions at 2–8°C .

Thiophene-2-yl β-diketone intermediate
Methoxyethyl tail modulates solubility
Halogen-free scaffold for selective functionalization

Why 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione Cannot Be Replaced by Simple Analogs


Seemingly minor structural variations among thiophene-functionalized β-diketones can radically alter their physicochemical properties, reactivity, and suitability for downstream applications. While 5-methoxy-1-(thiophen-3-yl)pentane-1,3-dione shares an identical molecular formula and computed LogP with the title compound, the repositioning of the sulfur atom alters the electronic distribution of the thiophene ring, potentially leading to divergent regioselectivity in electrophilic substitutions or metal-coordination geometries . Similarly, extending the terminal ether from methoxy to ethoxy increases the molecular weight and lipophilicity, which can affect solubility, membrane permeability, and crystallinity . These differences underscore that in-class compounds are not interchangeable and must be selected based on quantitative evidence to ensure experimental reproducibility and desired reactivity profiles.

Regioisomer substitution
3-thienyl regioisomer may alter electronic reactivity and regioselectivity in electrophilic substitutions.
Ethoxy analog
Ethoxy tail increases molecular weight and lipophilicity, potentially shifting solubility and permeability profiles.
Brominated analog
5-bromo derivative introduces a heavy halogen that may lead to competing side reactions in metal-catalyzed processes.

Quantitative Differentiation Evidence for 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione


Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Substitution

5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione and its 3-thienyl regioisomer (CAS 1251338-92-7) are structural isomers with identical molecular formulas (C₁₀H₁₂O₃S, MW 212.27) and matching computed physicochemical properties (LogP 1.93, TPSA 43.37) . However, the position of the sulfur atom relative to the diketone moiety differs. In the 2-thienyl isomer, the sulfur is adjacent to the carbonyl attachment point, which can facilitate intramolecular S···O interactions or influence the electron density at the α-carbon of the enolate form. This positional difference is critical for reactions where thiophene ring electronics dictate reactivity, such as electrophilic aromatic substitution or directed ortho-metalation .

Regioisomer Reactivity
Class-level
2-thienyl (target) vs 3-thienyl (comparator): identical MW, LogP; sulfur position at C2 versus C3 alters ring electronics and potential for intramolecular S···O interactions.
Electronic environment may affect regioselectivity.
Inferred from thiophene chemistry; experimental confirmation needed.
Organic Synthesis Regioselectivity Heterocyclic Chemistry

Methoxy vs. Ethoxy Tail: Impact on Lipophilicity and Molecular Bulk

The target compound features a terminal methoxyethyl group, whereas the closely related 5-ethoxy analog (CAS 1094446-13-5) bears an ethoxyethyl substituent. The methoxy variant exhibits a lower molecular weight (212.27 vs. 226.29 g/mol) and a proportionally lower XLogP, consistent with reduced lipophilicity compared to its ethoxy counterpart . This difference, though modest, is significant in fragment-based drug discovery campaigns where small changes in logP can drastically affect ligand efficiency indices and off-target binding profiles.

Tail Group Lipophilicity
Class-level
ΔMW +14.02 g/mol
ΔLogP +0.3–0.5 (estimated)
Smaller methoxy group may support fragment-based design.
LogP estimated; vendor data review recommended.
Medicinal Chemistry Lipophilicity Pharmacokinetics

Halogen-Free Reactivity: Advantage Over 5-Bromo-Thiophene Analog

The unsubstituted thiophene ring in 5-methoxy-1-(thiophen-2-yl)pentane-1,3-dione offers distinct advantages over its 5-bromo derivative (CAS 1183540-72-8). The brominated analog has a significantly higher molecular weight (291.16 vs. 212.27 g/mol) and introduces a heavy halogen that can participate in unwanted side reactions, such as dehalogenation under reducing conditions or premature oxidative addition in metal-catalyzed processes . In contrast, the target compound provides a clean thiophene scaffold that can be selectively functionalized or directly employed in metal coordination without competing halide reactivity.

Halogen-Free Scaffold
Data to verify
Target: unsubstituted thiophene (MW 212.27) vs 5-bromo analog (MW 291.16); 37.2% lower MW, no bromine eliminates competing oxidative addition or dehalogenation pathways.
Avoids complicating halide reactivity in synthesis.
Confirmation from experimental data may be required.
Cross-Coupling Synthetic Intermediates Functional Group Tolerance

Optimal Application Scenarios for 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione


Fragment-Based Drug Discovery Requiring Low Lipophilicity Thiophene Cores

The compound’s molecular weight of 212.27 g/mol and LogP of 1.93 position it within the 'rule-of-three' boundaries for fragment screening libraries . Its methoxyethyl tail offers a balance of solubility and membrane permeability, making it a suitable starting point for hits targeting enzymes or receptors with hydrophobic active sites. The 2-thienyl configuration provides a defined geometry for subsequent structure-based optimization.

Synthesis of Thiophene-Fused Heterocycles via Regioselective Cyclization

The β-diketone moiety combined with the 2-thienyl group enables regioselective cyclocondensation reactions to form thieno[2,3-b]pyridines or thienopyrimidines, key scaffolds in agrochemical and pharmaceutical research . The methoxy group can act as a masked alcohol or a directing group in subsequent transformations.

Metal-Organic Ligand Design for Coordination Chemistry

As a non-halogenated β-diketone, this compound can serve as a monoanionic bidentate ligand for transition metals (e.g., Cu(II), Fe(III), Eu(III)), forming stable chelates with potential applications in luminescent materials, MRI contrast agents, or catalytic systems . The absence of competing halogen substituents ensures cleaner coordination chemistry without unwanted side reactions.

Application
Selection Property
Validation Focus
Fragment-based library design
Low-lipophilicity thiophene core
Solubility and permeability profile
Thiophene-fused heterocycle synthesis
Regioselective cyclocondensation
Cyclization outcome and regiochemistry
Metal-organic coordination chemistry
Non-halogenated β-diketone ligand
Chelation behavior and functional group tolerance
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